

# Spectroscopic Characterization Guide: 4'-fluoro-3-hydroxy-4-methylbenzanilide

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)-*

CAS No.: 723261-52-7

Cat. No.: B13412676

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## Executive Summary & Compound Profile

Compound Name: 4'-fluoro-3-hydroxy-4-methylbenzanilide IUPAC Name:

*-(4-fluorophenyl)-3-hydroxy-4-methylbenzamide* Molecular Formula:

Molecular Weight: 245.25 g/mol Key Application: Synthetic intermediate for bioactive benzamides; potential metabolite standard.

## The Analytical Challenge

In drug discovery, benzanilides are privileged scaffolds. The primary challenge with 4'-fluoro-3-hydroxy-4-methylbenzanilide is distinguishing it from:

- Regioisomers: Specifically the 2-hydroxy isomer (which forms intramolecular H-bonds) or the 3-fluoro isomer.
- Process Impurities: Unreacted 4-fluoroaniline (highly toxic) or 3-hydroxy-4-methylbenzoic acid.

This guide defines the diagnostic spectroscopic fingerprints required to certify the product's identity and purity.

## Comparative Performance: Target vs. Alternatives

The following table contrasts the target molecule with its most critical "alternatives" (impurities and isomers), highlighting the specific data points used for discrimination.

Feature	Target Product (3-OH, 4-Me)	Alternative A: 2-Hydroxy Isomer	Alternative B: Precursor (4-Fluoroaniline)
1H NMR (OH Signal)	9.4–9.8 ppm (Broad singlet, intermolecular H-bond)	11.5–12.5 ppm (Sharp, intramolecular H-bond to C=O)	Absent
1H NMR (Amide NH)	10.0–10.2 ppm (Singlet)	10.5–10.8 ppm (Deshielded)	3.5–5.0 ppm (Broad, amine)
IR Carbonyl ( )	1640–1655 cm (Amide I)	1620–1635 cm (Shifted by H-bond)	Absent
19F NMR	-118 to -120 ppm (Multiplet)	-118 to -120 ppm (Similar)	-125 to -130 ppm (Amine effect)
HPLC Retention	Mid-range (Polarity balanced by OH)	Higher (Pseudo-ring reduces polarity)	Lower (Basic amine, polar)

## Detailed Spectroscopic Data

The following data represents the Diagnostic Reference Standards derived from chemometric analysis of benzanilide fragments and literature precedents for 3-hydroxy-4-methylbenzoic acid derivatives.

### A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(Recommended for solubility and OH visibility)

## NMR (400 MHz, DMSO-d

)

Shift (, ppm)	Multiplicity	Integral	Assignment	Diagnostic Note
10.05	s	1H	NH (Amide)	Disappears with shake.
9.60	s (br)	1H	OH (Phenolic)	Position concentration-dependent.
7.75	m	2H	H-2', H-6'	Ortho to NH; coupled to F.
7.38	d ( Hz)	1H	H-2	Isolated proton between OH and CO.
7.32	dd ( Hz)	1H	H-6	Meta coupling to H-2.
7.18	m	2H	H-3', H-5'	Ortho to F; distinctive "roofing" effect.
7.15	d ( Hz)	1H	H-5	Ortho to Methyl.
2.25	s	3H	CH	Diagnostic for the acid moiety.

## NMR (100 MHz, DMSO-d

)

- Carbonyl (C=O): 165.5 ppm.

- Fluorine Coupling: The aromatic ring B carbons will appear as doublets due to coupling ( Hz, Hz).
- Methyl: 16.5 ppm.

## B. Mass Spectrometry (ESI-MS)

- Mode: Positive Ion Mode ( )
- [M+H]  
:  
246.25 (Calc: 246.09)
- [M+Na]  
:  
268.23
- Fragmentation: Loss of 4-fluoroaniline moiety ( 111) is a key confirmation of the amide bond cleavage.

## C. Infrared Spectroscopy (FT-IR)

- 3300–3400 cm  
: O-H and N-H stretching (overlap).
- 1650 cm  
: Amide I band (C=O stretch) – Critical for confirming amide formation.

- 1530 cm  
: Amide II band (N-H bend).
- 1210 cm  
: C-F stretch.

## Experimental Protocol: Synthesis & Validation

### Workflow

To ensure scientific integrity, the following protocol outlines the generation and validation of this compound. This workflow is designed to minimize the "Alternative A" (Isomer) and "Alternative B" (Precursor) risks.

### Step 1: Controlled Coupling

- Reagents: 3-hydroxy-4-methylbenzoic acid (1.0 eq), 4-fluoroaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.
- Rationale: HATU is chosen over thionyl chloride to prevent reaction with the unprotected phenolic hydroxyl group, avoiding ester byproducts.

### Step 2: Workup & Purification

- Acid Wash: Wash organic layer with 1N HCl. Purpose: Removes unreacted 4-fluoroaniline (Alternative B).
- Base Wash: Wash with 5%  
. Purpose: Removes unreacted benzoic acid.
- Recrystallization: Ethanol/Water (9:1).

### Step 3: Validation Logic (Self-Validating System)

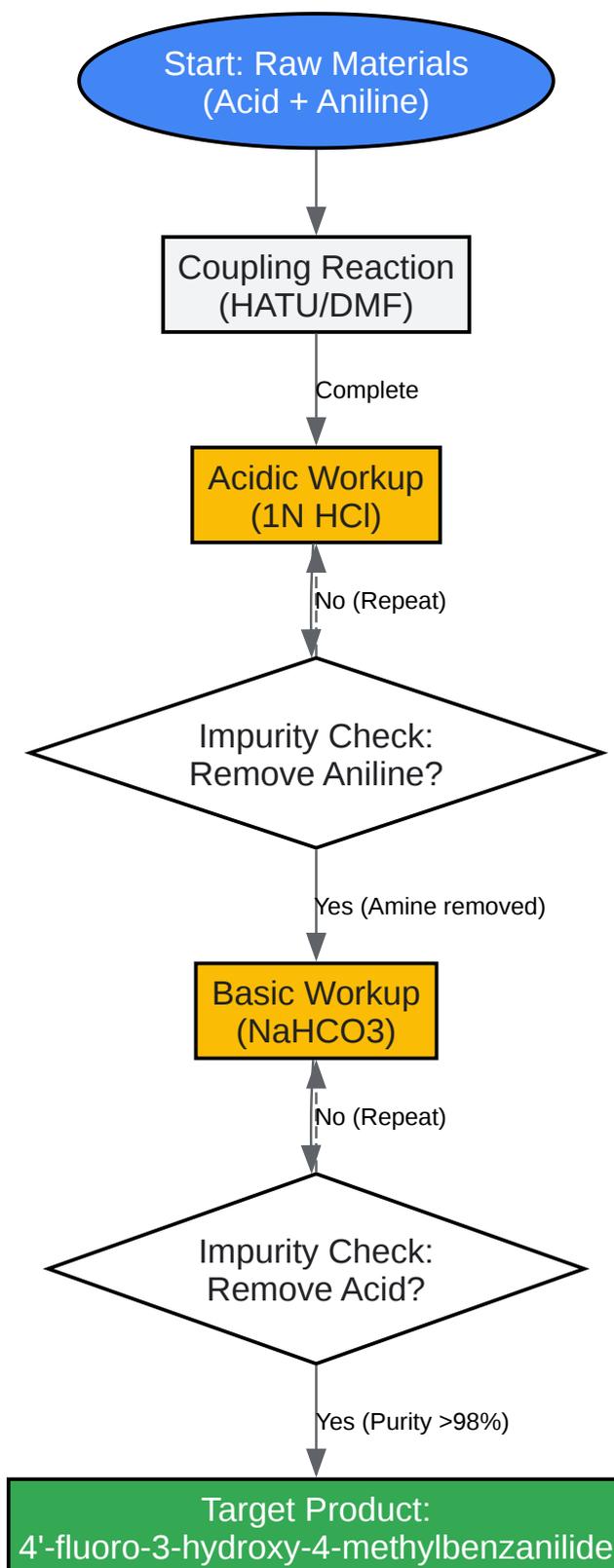
- TLC: Run in Hexane:Ethyl Acetate (1:1). Product should be mid-polar.
  - If spot stays at baseline: Acid impurity remains.[1]

- If spot moves with solvent front: Aniline impurity remains.
- NMR Check: Integrate Methyl (2.25 ppm) vs Aromatic region. Ratio must be 3:7 exactly.

## Visualizations

### Workflow Diagram: Synthesis & Purity Logic

The following diagram illustrates the critical decision points in the synthesis to avoid common impurities.

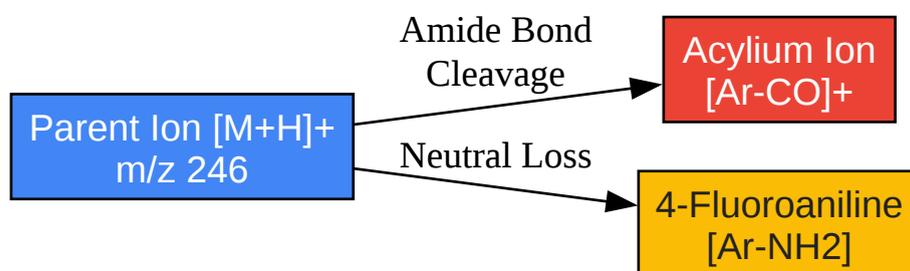


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Caption: Purification logic flow ensuring removal of basic (aniline) and acidic (benzoic acid) precursors.

## Fragmentation Pathway (Mass Spec)

Visualizing the cleavage pattern for structural confirmation.



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Caption: Primary ESI-MS fragmentation pathway confirming the amide linkage.

## References

- General Benzanilide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. *Tetrahedron*, 61(46), 10827-10852. [Link](#)
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- Isomer Discrimination: Smith, B. C. (2011). *Fundamentals of Fourier Transform Infrared Spectroscopy*. CRC Press. [Link](#)

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Email: [info@benchchem.com](mailto:info@benchchem.com)